5-(Quinolin-5-yl)pyrrolidin-2-one
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Overview
Description
5-(Quinolin-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a quinoline moiety at the 5-position. This compound is of significant interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-5-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline moiety or the pyrrolidin-2-one ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrrolidin-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(Quinolin-5-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Quinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidin-2-one ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Pyrrolidin-2-one: A lactam with diverse biological activities.
Quinoline: An aromatic nitrogen heterocycle with significant pharmacological properties.
Uniqueness
5-(Quinolin-5-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidin-2-one moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-quinolin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-6-12(15-13)10-3-1-5-11-9(10)4-2-8-14-11/h1-5,8,12H,6-7H2,(H,15,16) |
InChI Key |
RHUCRZRJWQFSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C3C=CC=NC3=CC=C2 |
Origin of Product |
United States |
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